Quantitative Metabolic Fate: PR-025 Diol vs. PR-176 Diol in Human Hepatocytes
The diol of PR-025 represents a distinct, quantifiable minor metabolic pathway for oprozomib, necessitating a dedicated reference standard for accurate mass balance studies. After a 60-minute incubation of oprozomib in human hepatocytes, the diol of PR-025 accounted for approximately 7% of the total recovered drug-related material, while the major metabolite PR-176 diol accounted for about 55%, and 20% of the parent drug remained unchanged [1]. This quantitative distribution confirms that PR-025 is a specific low-abundance metabolite that cannot be substituted by the major diol metabolite or the parent drug for its precise quantification.
| Evidence Dimension | Metabolite abundance (% recovery from parent drug) |
|---|---|
| Target Compound Data | Diol of PR-025: ~7% recovery |
| Comparator Or Baseline | PR-176 diol: ~55% recovery; Unchanged Oprozomib: 20% recovery; Other pathways: ~18% |
| Quantified Difference | PR-025 diol abundance is ~8-fold lower than that of the major metabolite PR-176 diol. |
| Conditions | Cryopreserved human hepatocytes incubated with 2 µM oprozomib for 60 min at 37°C; quantification via LC-MS/MS with synthesized metabolite standards. |
Why This Matters
Procurement of the authentic PR-025 standard is essential to resolve this specific minor metabolite from other more abundant components in a biological matrix, ensuring the integrity of pharmacokinetic and drug-drug interaction (DDI) data for oprozomib.
- [1] Wang, Z., Fang, Y., Teague, J., Wong, H., Morisseau, C., Hammock, B. D., Rock, D. A., & Wang, Z. (2017). In Vitro Metabolism of Oprozomib, an Oral Proteasome Inhibitor: Role of Epoxide Hydrolases and Cytochrome P450s. Drug Metabolism and Disposition, 45(7), 712-720. View Source
